N-(2-methoxybenzyl)-N-methylthiophene-2-sulfonamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with N-methyl-2-methoxybenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The thiophene ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[(2-methoxyphenyl)methyl]-N-methylbenzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-[(2-methoxyphenyl)methyl]-N-methylpyridine-2-sulfonamide: Similar structure but with a pyridine ring instead of a thiophene ring.
N-[(2-methoxyphenyl)methyl]-N-methylfuran-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO3S2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO3S2/c1-14(19(15,16)13-8-5-9-18-13)10-11-6-3-4-7-12(11)17-2/h3-9H,10H2,1-2H3 |
InChI Key |
KQZSOCBYRLYVQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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